molecular formula C16H13BrN2O4 B2767802 5-BROMO-N-[4-(2-CARBAMOYLPHENOXY)BUT-2-YN-1-YL]FURAN-2-CARBOXAMIDE CAS No. 1421465-29-3

5-BROMO-N-[4-(2-CARBAMOYLPHENOXY)BUT-2-YN-1-YL]FURAN-2-CARBOXAMIDE

Cat. No.: B2767802
CAS No.: 1421465-29-3
M. Wt: 377.194
InChI Key: GIRMGLQLOXEPMD-UHFFFAOYSA-N
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Description

5-BROMO-N-[4-(2-CARBAMOYLPHENOXY)BUT-2-YN-1-YL]FURAN-2-CARBOXAMIDE is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is known for its versatility and is used in various fields such as drug discovery, organic synthesis, and materials science.

Scientific Research Applications

5-BROMO-N-[4-(2-CARBAMOYLPHENOXY)BUT-2-YN-1-YL]FURAN-2-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug discovery.

    Industry: It is utilized in materials science for the development of new materials with specific properties.

Preparation Methods

The synthesis of 5-BROMO-N-[4-(2-CARBAMOYLPHENOXY)BUT-2-YN-1-YL]FURAN-2-CARBOXAMIDE involves multiple steps, starting with the preparation of the furan-2-carboxamide coreThe final step involves the attachment of the 2-carbamoylphenoxy group under specific reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

5-BROMO-N-[4-(2-CARBAMOYLPHENOXY)BUT-2-YN-1-YL]FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, resulting in a variety of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-BROMO-N-[4-(2-CARBAMOYLPHENOXY)BUT-2-YN-1-YL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as anti-inflammatory effects .

Comparison with Similar Compounds

When compared to similar compounds, 5-BROMO-N-[4-(2-CARBAMOYLPHENOXY)BUT-2-YN-1-YL]FURAN-2-CARBOXAMIDE stands out due to its unique combination of functional groups and its versatility in scientific research. Similar compounds include:

    5-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)nicotinamide: Shares a similar structure but with a nicotinamide core.

    N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-2-carboxamide: Lacks the bromine atom, resulting in different reactivity and applications.

Properties

IUPAC Name

5-bromo-N-[4-(2-carbamoylphenoxy)but-2-ynyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O4/c17-14-8-7-13(23-14)16(21)19-9-3-4-10-22-12-6-2-1-5-11(12)15(18)20/h1-2,5-8H,9-10H2,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRMGLQLOXEPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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